Ethyl L-phenylalaninate hydrochloride

Chiral chromatography Enantioselective synthesis HPLC method development

Sourcing unprotected or racemic amino acid derivatives leads to uncontrolled polymerization and failed chiral separations. This L-phenylalanine ethyl ester hydrochloride (CAS 3182-93-2) guarantees stereochemical integrity with an optical rotation of [α]²⁰/D −7.8° (c=2 in H₂O). It is the validated substrate for recovering L-phenylalanine at 98% e.e. in enzymatic resolutions and for bromelain-catalyzed oligomerization (45% yield). Its ethyl ester protection is essential for solution-phase peptide synthesis. Standardized ≥98% purity (HPLC) ensures reproducible kinetics. Choose this specific L-enantiomer to eliminate batch failure risks.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
CAS No. 3182-93-2
Cat. No. B554976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl L-phenylalaninate hydrochloride
CAS3182-93-2
SynonymsL-Phenylalanineethylesterhydrochloride; 3182-93-2; H-Phe-OEt.HCl; EthylL-phenylalaninatehydrochloride; (S)-Ethyl2-amino-3-phenylpropanoatehydrochloride; ethyl(2S)-2-amino-3-phenylpropanoatehydrochloride; ethyll-phenylalaninatehydrochloride(1:1); L-phenylalanineethylester; PubChem19008; AC1Q3ECL; EthylL-phenylalaninateHCl; SCHEMBL216055; 220701_ALDRICH; AC1L4W23; Jsp003392; Jsp005914; CTK3J4860; FPFQPLFYTKMCHN-PPHPATTJSA-N; MolPort-002-919-239; EINECS221-673-9; ANW-59148; AR-1I9781; MFCD00012507; AKOS015845150; AKOS015889880
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
InChIInChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1
InChIKeyFPFQPLFYTKMCHN-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl L-phenylalaninate hydrochloride (CAS 3182-93-2) for Precision Peptide Synthesis and Chiral Applications: Procurement Baseline


Ethyl L-phenylalaninate hydrochloride (CAS 3182-93-2), also known as L-phenylalanine ethyl ester hydrochloride or H-Phe-OEt·HCl, is a protected L-phenylalanine derivative with molecular formula C₁₁H₁₆ClNO₂ and molecular weight 229.70 g/mol [1]. This compound serves as a key building block in solution-phase peptide synthesis and as a substrate for enzymatic studies [2]. Its defined L-configuration (optical rotation [α]²⁰/D −7.8°, c = 2 in H₂O) makes it a critical starting material for research and industrial applications requiring precise stereochemical control .

Why Generic L-Phenylalanine Analogs Fail as Drop-in Replacements for Ethyl L-phenylalaninate Hydrochloride


Direct substitution with unprotected L-phenylalanine, alternative ester derivatives (e.g., methyl ester), or the D-enantiomer introduces critical process failures. Unprotected L-phenylalanine lacks the C-terminal carboxyl protection necessary for controlled peptide coupling, leading to uncontrolled polymerization [1]. The methyl ester analog (L-phenylalanine methyl ester hydrochloride) exhibits different solubility and stability profiles that alter reaction kinetics and product purity . The D-phenylalanine ethyl ester hydrochloride enantiomer is the wrong stereoisomer for L-peptide synthesis and leads to opposite chiral outcomes in enantioselective enzymatic resolutions [2].

Quantitative Procurement Evidence for Ethyl L-phenylalaninate Hydrochloride: Comparative Performance Data vs. Key Analogs


Enantiomeric Purity and Chiral Recognition in HPLC vs. D-Enantiomer

The L-enantiomer of phenylalanine ethyl ester hydrochloride is essential for constructing chiral stationary phases (CSPs) with predictable enantioselectivity. When incorporated into helical poly(phenylacetylene) CSPs for HPLC, the L-phenylalanine ethyl ester pendant yields separation factors for racemic analytes (e.g., 1-(9-anthyl)-2,2,2-trifluoroethanol) that are comparable to or higher than those achieved with standard polysaccharide-based CSPs [1]. In enzymatic resolution, α-chymotrypsin-catalyzed hydrolysis of a racemic D,L-phenylalanine ethyl ester Schiff's base yields L-phenylalanine with up to 98% enantiomeric excess (e.e.), while the D-enantiomer is recovered with only up to 85% e.e. [2].

Chiral chromatography Enantioselective synthesis HPLC method development

Solubility and Handling Advantages vs. L-Phenylalanine Free Base

Ethyl L-phenylalaninate hydrochloride is soluble in methanol and water, a critical property for homogeneous aqueous or mixed-solvent reactions . In contrast, the unprotected L-phenylalanine free base has limited aqueous solubility and requires pH adjustment or salt formation for dissolution, which can complicate reaction setups and purification workflows. The hydrochloride salt form also imparts hygroscopic properties, necessitating storage under dry inert gas to maintain quality [1].

Peptide synthesis Reagent handling Aqueous reaction media

Protease-Catalyzed Oligopeptide Synthesis Yield Enhancement with Cosolvent

Ethyl L-phenylalaninate hydrochloride serves as a direct substrate for protease-catalyzed oligopeptide synthesis. When used with bromelain in the presence of 20% (v/v) methanol cosolvent, the yield of oligo(L-phenylalanine) reaches 45 ± 5% after 3 hours at 40 °C [1]. Under the same conditions but without methanol cosolvent, the yield drops to 29 ± 5%, representing a 55% relative increase in yield attributable to the use of cosolvent to maintain substrate homogeneity [2]. This demonstrates the compound's compatibility with medium engineering to maximize product output.

Enzymatic oligomerization Biocatalysis Reaction engineering

Thermal Stability and Gas-Phase Elimination Kinetics vs. Other Amino Acid Ethyl Esters

The gas-phase elimination kinetics of ethyl L-phenylalaninate hydrochloride have been quantified under controlled conditions. Over the temperature range 612–724 K, the first-order rate constant for decomposition follows the Arrhenius expression k(T) = 3.09×10¹² e⁻¹⁹⁴⁴⁰⁰/RT s⁻¹ [1]. For comparison, the ethyl ester of L-tyrosine hydrochloride under similar conditions exhibits a different activation energy profile due to the para-hydroxy substituent, leading to distinct thermal decomposition pathways [2]. This data is essential for predicting compound stability during high-temperature processing or storage.

Thermal analysis Kinetic stability Process safety

High-Value Application Scenarios for Ethyl L-phenylalaninate Hydrochloride Based on Differentiated Performance Data


Preparative-Scale Enantiomeric Resolution of D,L-Phenylalanine Derivatives

The compound is the substrate of choice for enzymatic resolution processes. The demonstrated ability to recover L-phenylalanine with up to 98% e.e. from the racemic ethyl ester makes it the preferred starting material for producing enantiomerically pure L-phenylalanine building blocks. Procurement of the L-ethyl ester directly enables this high-yield resolution, whereas use of the D-enantiomer or free acid would not yield the desired L-product.

Solution-Phase Peptide Synthesis Requiring Defined C-Terminus Protection

Ethyl L-phenylalaninate hydrochloride is specifically validated for solution-phase peptide synthesis . Its reactivity in bromelain-catalyzed oligomerization, achieving a 45% yield under optimized conditions [1], demonstrates its utility as a monomer. The ethyl ester protection prevents unwanted side reactions during coupling, a feature absent in unprotected L-phenylalanine.

Fabrication of High-Performance Chiral Stationary Phases for HPLC

Researchers developing novel chiral stationary phases (CSPs) use this compound to create L-phenylalanine ethyl ester-functionalized polymers. Studies show that these CSPs exhibit enantioselectivity for challenging racemates that is comparable to or exceeds that of commercial polysaccharide-based columns [2]. Procuring the L-enantiomer is non-negotiable for achieving this chiral recognition.

Kinetic Studies of Protease Specificity and Enzyme Engineering

The compound serves as a well-characterized substrate for serine proteases like α-chymotrypsin [1]. Its defined kinetic parameters (e.g., gas-phase decomposition rates [3]) and known enzyme interactions make it a reliable probe for studying enzyme mechanism and for developing immobilized enzyme biocatalysts, where consistent substrate quality is paramount.

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